Cas no 73747-26-9 (2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile)
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanenitrile, a-acetyl-a-phenyl-
- benzenepropanenitrile, alpha-acetyl-alpha-phenyl-
- 2-Benzyl-3-oxo-2-phenylbutanenitrile
- 2-BENZYL-3-OXO-2-PHENYLBUTYRONITRILE
- 2-Acetyl-2,3-diphenylpropionitrile
- DTXSID10994628
- AKOS015146539
- FT-0710968
- Propionitrile, 2-acetyl-2,3-diphenyl-
- BUTYRONITRILE, 2-BENZYL-3-OXO-2-PHENYL-
- 73747-26-9
- 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile
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- Inchi: 1S/C17H15NO/c1-14(19)17(13-18,16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-11H,12H2,1H3
- InChI Key: NJQKSQKWNYLCIL-UHFFFAOYSA-N
- SMILES: O=C(C)C(C#N)(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 249.115
- Monoisotopic Mass: 249.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.113
- Boiling Point: 352.7°C at 760 mmHg
- Flash Point: 167.1°C
- Refractive Index: 1.572
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B286073-10mg |
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile |
73747-26-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B286073-50mg |
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile |
73747-26-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B286073-100mg |
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile |
73747-26-9 | 100mg |
$ 115.00 | 2022-06-07 |
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile
Introduction to 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile (CAS No. 73747-26-9)
2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile, identified by its Chemical Abstracts Service (CAS) number 73747-26-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitrile derivative has garnered attention due to its structural complexity and potential biological activities. The presence of a benzyl group, an oxo group, and a phenyl ring in its molecular framework suggests a rich chemical reactivity, making it a valuable scaffold for further derivatization and investigation.
The compound's structure, featuring a central pyrrole-like core with substituents that enhance its electronic properties, positions it as a candidate for various applications in medicinal chemistry. Specifically, the nitrile functionality is known to participate in hydrogen bonding interactions and can serve as a precursor for more complex molecules via nucleophilic addition reactions. This versatility makes 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been growing interest in exploring the pharmacological potential of nitrogen-containing heterocycles. These compounds often exhibit broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzyl and phenyl substituents in 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile may contribute to its interaction with biological targets by modulating electron density and steric hindrance around the reactive sites.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. Researchers have been leveraging its structural features to design novel molecules with enhanced efficacy and reduced toxicity. For instance, modifications to the nitrile group can yield amides or carboxylic acids, which are common pharmacophores in therapeutic agents. Additionally, the oxo group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific biological needs.
The synthesis of 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile has been optimized through various methodologies, including multi-step organic reactions that introduce each substituent systematically. Advances in catalytic processes have further streamlined these synthetic routes, reducing reaction times and improving yields. Such improvements are crucial for large-scale production and ensure that researchers have access to sufficient quantities of the compound for their studies.
From a computational chemistry perspective, 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile has been subjected to detailed molecular modeling studies to predict its behavior in biological systems. These simulations help identify potential binding modes with target proteins and provide insights into how structural modifications might influence activity. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental data and accelerating the development of new therapeutic agents.
The compound's stability under various conditions has also been a focus of research. Understanding how 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile behaves in different solvents and at different temperatures is essential for both storage and application purposes. Stability studies not only ensure the longevity of stock solutions but also inform practical considerations for formulation development.
In conclusion, 2-Benzyl-3-Oxo-2-phenyl-Mutyronitrile (CAS No. 73747-26-9) represents a fascinating intersection of structural complexity and biological potential. Its unique chemical features make it a promising candidate for further exploration in pharmaceutical research. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the future prospects for this compound appear bright indeed.
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